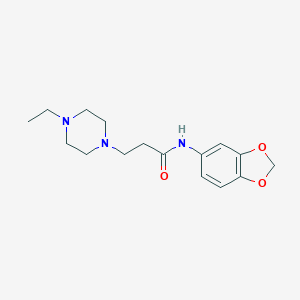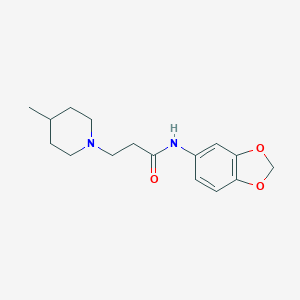
1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine, commonly known as 2C-B-FLY, is a novel psychoactive substance (NPS) that has gained popularity in recent years due to its hallucinogenic properties. This chemical compound belongs to the phenethylamine class of drugs and is structurally similar to 2C-B, a well-known psychedelic drug. In
作用機序
The mechanism of action of 2C-B-FLY involves its interaction with serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD and psilocybin. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects:
2C-B-FLY has been found to produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. The drug has also been found to produce visual hallucinations, synesthesia, and other sensory distortions.
実験室実験の利点と制限
One advantage of using 2C-B-FLY in lab experiments is its relatively low toxicity compared to other hallucinogenic drugs. This makes it a safer option for researchers who are studying the effects of these compounds on the brain. However, one limitation of using 2C-B-FLY is its limited availability, as it is a relatively new and uncommon compound. Additionally, its legal status in many countries may make it difficult for researchers to obtain and use in their studies.
将来の方向性
There are several future directions for research on 2C-B-FLY. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Additionally, researchers may explore the effects of different doses and routes of administration of the drug, as well as its interactions with other drugs and medications. Finally, further research may be needed to fully understand the long-term effects of 2C-B-FLY on the brain and body.
合成法
The synthesis of 2C-B-FLY involves the reaction of 1-benzylpiperidin-4-amine with 2-fluorobenzaldehyde and piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by recrystallization to obtain a white crystalline powder. This synthesis method has been described in detail in the scientific literature and has been used by researchers to obtain pure samples of 2C-B-FLY for their studies.
科学的研究の応用
2C-B-FLY has been used in scientific research to study its effects on the central nervous system. It is known to have hallucinogenic properties and has been found to activate serotonin receptors in the brain. Researchers have used this compound to study the effects of hallucinogens on the brain and to explore the potential therapeutic uses of these compounds. Additionally, 2C-B-FLY has been used in studies to investigate its potential as a treatment for depression and anxiety disorders.
特性
製品名 |
1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine |
|---|---|
分子式 |
C22H28FN3 |
分子量 |
353.5 g/mol |
IUPAC名 |
1-(1-benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C22H28FN3/c23-21-8-4-5-9-22(21)26-16-14-25(15-17-26)20-10-12-24(13-11-20)18-19-6-2-1-3-7-19/h1-9,20H,10-18H2 |
InChIキー |
YSKWXJMXCUPIJC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)
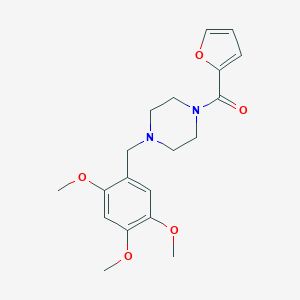
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)
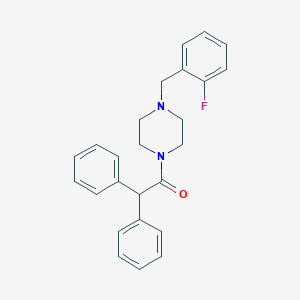
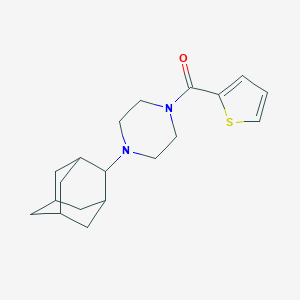

![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)
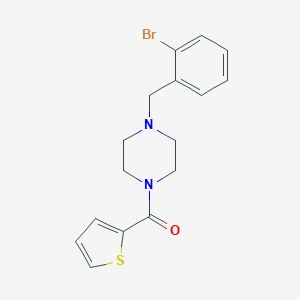
![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)
